molecular formula C20H18N2O2S B2895520 5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide CAS No. 946228-30-4

5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide

Cat. No.: B2895520
CAS No.: 946228-30-4
M. Wt: 350.44
InChI Key: VGPQJAWDCOKQFD-UHFFFAOYSA-N
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Description

5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide: is a novel organic compound belonging to the class of heterocyclic organic compounds. It features a thiophene ring substituted with a phenyl group, a p-tolylacetamido group, and a carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, the phenyl and p-tolylacetamido groups are introduced through electrophilic aromatic substitution reactions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via amidation reactions, often using reagents like acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiophene: Lacks the p-tolylacetamido and carboxamide groups, making it less complex.

    5-Phenylthiophene-2-carboxamide: Similar structure but without the p-tolylacetamido group.

    2-(p-Tolyl)thiophene: Contains the p-tolyl group but lacks the phenyl and carboxamide groups.

Uniqueness

5-Phenyl-2-(2-(p-tolyl)acetamido)thiophene-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties.

Properties

IUPAC Name

2-[[2-(4-methylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2S/c1-13-7-9-14(10-8-13)11-18(23)22-20-16(19(21)24)12-17(25-20)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPQJAWDCOKQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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